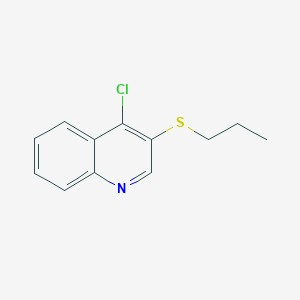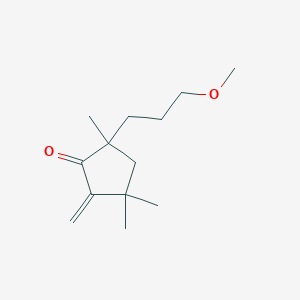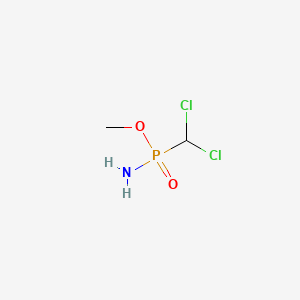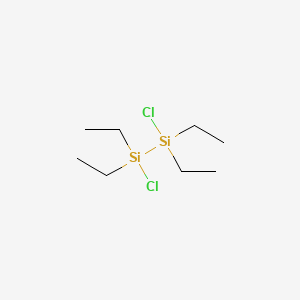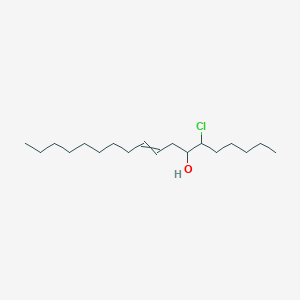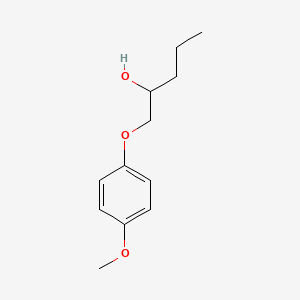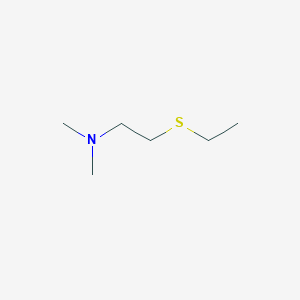![molecular formula C24H21BrN4O B14405966 6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one CAS No. 84647-28-9](/img/structure/B14405966.png)
6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Condensation Reaction: The final step involves the condensation of the brominated quinazolinone with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinazolinone core or the benzylidene group.
Oxidation Reactions: Oxidation of the dimethylamino group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methylquinazolin-4(3H)-one: Lacks the benzylidene and dimethylamino groups.
3-(4-((4-(Dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one: Lacks the bromine atom.
6-Bromo-3-(4-aminophenyl)-2-methylquinazolin-4(3H)-one: Lacks the dimethylamino group.
Uniqueness
The presence of the bromine atom, the dimethylamino group, and the benzylidene group in 6-Bromo-3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-2-methylquinazolin-4(3H)-one makes it unique
Propiedades
Número CAS |
84647-28-9 |
|---|---|
Fórmula molecular |
C24H21BrN4O |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
6-bromo-3-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C24H21BrN4O/c1-16-27-23-13-6-18(25)14-22(23)24(30)29(16)21-11-7-19(8-12-21)26-15-17-4-9-20(10-5-17)28(2)3/h4-15H,1-3H3 |
Clave InChI |
GYJYJVSMPWLXPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
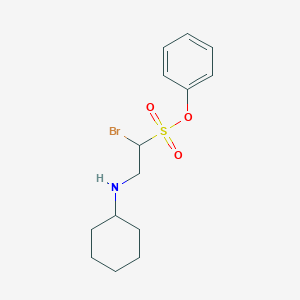
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
